Cas no 118247-68-0 ((S)-3-(Cbz-amino)-5-methylhexanoic Acid)
(S)-3-(Cbz-amino)-5-methylhexanoic Acid Chemical and Physical Properties
Names and Identifiers
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- N-Benzyloxycarbonyl-L-Homoleucine
- .(S)-3-benzyloxycarbonylamino-5-methylhexanoic acid;.3-[(benzyloxycarbonyl)amino]-5-methylhexanoic acid;.(S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid;(S)-3-<(benzyoxycarbonyl)amino>-5-methylhexanoic acid;
- (3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid
- (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoicacid
- MFCD19382362
- (S)-3-(Benzyloxycarbonylamino)-5-methylhexanoic acid
- 118247-68-0
- EN300-768617
- Hexanoic acid, 5-methyl-3-[[(phenylmethoxy)carbonyl]amino]-, (3S)-
- AKOS025296424
- AS-35969
- A910395
- (3S)-3-{[(BENZYLOXY)CARBONYL]AMINO}-5-METHYLHEXANOIC ACID
- CS-0171969
- (S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid
- (S)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID
- (S)-3-(Cbz-amino)-5-methylhexanoic Acid
-
- MDL: MFCD19382362
- Inchi: 1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
- InChI Key: NXDHEHGNNDPBNL-ZDUSSCGKSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)CC(C)C)=O
Computed Properties
- Exact Mass: 279.14700
- Monoisotopic Mass: 279.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 75.63000
- LogP: 3.19310
(S)-3-(Cbz-amino)-5-methylhexanoic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
(S)-3-(Cbz-amino)-5-methylhexanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C228005-10mg |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-68-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C228005-50mg |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-68-0 | 50mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C228005-100mg |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-68-0 | 100mg |
$ 250.00 | 2022-04-01 | ||
| abcr | AB306497-250 mg |
(S)-3-(Cbz-amino)-5-methylhexanoic acid, 97%; . |
118247-68-0 | 97% | 250mg |
€159.40 | 2023-06-21 | |
| eNovation Chemicals LLC | Y1227445-1g |
(S)-3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid |
118247-68-0 | 95% | 1g |
$300 | 2024-06-03 | |
| abcr | AB306497-1 g |
(S)-3-(Cbz-amino)-5-methylhexanoic acid, 97%; . |
118247-68-0 | 97% | 1g |
€321.80 | 2023-06-21 | |
| AstaTech | 52017-1/G |
(S)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |
118247-68-0 | 97% | 1g |
$99 | 2023-09-17 | |
| AstaTech | 52017-5/G |
(S)-3-(CBZ-AMINO)-5-METHYLHEXANOIC ACID |
118247-68-0 | 97% | 5/G |
$1873 | 2022-06-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QW608-200mg |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-68-0 | 97% | 200mg |
1055.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QW608-50mg |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid |
118247-68-0 | 97% | 50mg |
421.0CNY | 2021-07-10 |
(S)-3-(Cbz-amino)-5-methylhexanoic Acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (S)-3-(Cbz-amino)-5-methylhexanoic Acid
Comprehensive Overview of (S)-3-(Cbz-amino)-5-methylhexanoic Acid (CAS No. 118247-68-0)
(S)-3-(Cbz-amino)-5-methylhexanoic Acid (CAS No. 118247-68-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a Cbz (carbobenzyloxy) protecting group on the amino moiety and a methyl substituent on the hexanoic acid chain. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of (S)-3-(Cbz-amino)-5-methylhexanoic Acid is represented by the formula C14H21NO4. The presence of the Cbz protecting group allows for selective manipulation of the amino functionality, which is crucial in multistep synthetic processes. The chiral center at the 3-position imparts enantiomeric purity, which is essential for developing enantioselective drugs with improved pharmacological properties.
In recent years, there has been a surge in research focusing on the applications of (S)-3-(Cbz-amino)-5-methylhexanoic Acid in drug discovery and development. One notable area of interest is its use as a building block in the synthesis of peptides and peptidomimetics. Peptides and peptidomimetics are increasingly being explored for their potential therapeutic effects in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
A study published in the Journal of Medicinal Chemistry highlighted the role of (S)-3-(Cbz-amino)-5-methylhexanoic Acid in the synthesis of a novel class of peptidomimetics designed to inhibit protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their dysregulation is often associated with disease states. By targeting specific PPIs, these peptidomimetics can offer new therapeutic strategies for conditions that are currently difficult to treat.
Another significant application of (S)-3-(Cbz-amino)-5-methylhexanoic Acid is in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. This approach can enhance drug delivery, improve pharmacokinetic properties, and reduce side effects. Research has shown that (S)-3-(Cbz-amino)-5-methylhexanoic Acid can be effectively used to design prodrugs with enhanced stability and bioavailability.
The synthesis of (S)-3-(Cbz-amino)-5-methylhexanoic Acid typically involves several steps, including the protection of the amino group with a Cbz moiety, followed by selective functionalization of the carboxylic acid group. Various methods have been reported for achieving high yields and enantiomeric purity. One common approach involves asymmetric hydrogenation using chiral catalysts, which can provide excellent enantioselectivity.
The physical and chemical properties of (S)-3-(Cbz-amino)-5-methylhexanoic Acid have been extensively studied. It is a white crystalline solid with a melting point ranging from 90 to 92°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in both laboratory-scale syntheses and industrial processes.
In terms of safety and handling, (S)-3-(Cbz-amino)-5-methylhexanoic Acid should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles to minimize exposure risks.
The future prospects for (S)-3-(Cbz-amino)-5-methylhexanoic Acid are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this versatile compound. As advances in synthetic methodologies and drug delivery systems continue to evolve, it is likely that (S)-3-(Cbz-amino)-5-methylhexanoic Acid will play an increasingly important role in the development of innovative pharmaceuticals.
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